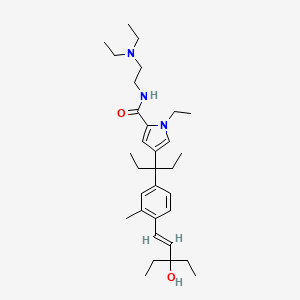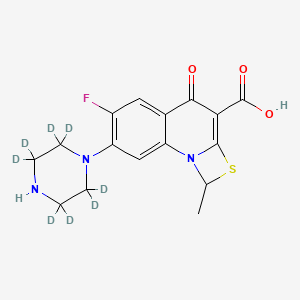
Ulifloxacin-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulifloxacin-d8 is a deuterium-labeled derivative of Ulifloxacin, a fluoroquinolone antibiotic. The incorporation of deuterium atoms into the molecular structure of Ulifloxacin enhances its stability and allows for its use as a tracer in pharmacokinetic and metabolic studies . Ulifloxacin itself is known for its broad-spectrum antibacterial activity, making this compound a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ulifloxacin-d8 involves the incorporation of deuterium atoms into the Ulifloxacin molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Ulifloxacin molecule are replaced with deuterium atoms under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the quality of this compound .
Chemical Reactions Analysis
Types of Reactions
Ulifloxacin-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered antibacterial activity .
Scientific Research Applications
Ulifloxacin-d8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the distribution and metabolism of Ulifloxacin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ulifloxacin.
Industry: Applied in the development of new antibiotics and the optimization of existing ones
Mechanism of Action
Ulifloxacin-d8 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The incorporation of deuterium atoms does not significantly alter the mechanism of action but enhances the stability and allows for detailed pharmacokinetic studies .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness of Ulifloxacin-d8
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for its use as a tracer in scientific research. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking of the compound is essential .
Properties
Molecular Formula |
C16H16FN3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 |
InChI Key |
SUXQDLLXIBLQHW-UDCOFZOWSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N4C(SC4=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
Canonical SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


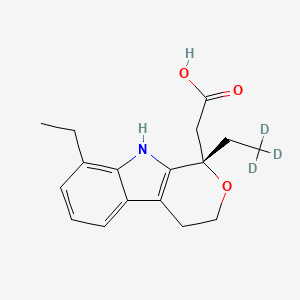
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)



![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)




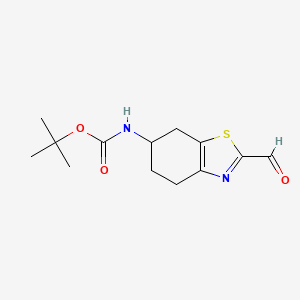
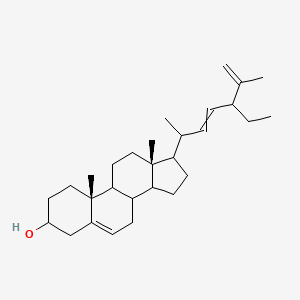
![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
